(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide: is an organic compound characterized by the presence of a chlorophenyl group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde and furan-2-carboxylic acid.
Step 1: The 2-chlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form (2E)-3-(furan-2-yl)prop-2-enal.
Step 2: The resulting (2E)-3-(furan-2-yl)prop-2-enal is then reacted with an amine, specifically 2-chloroaniline, under acidic conditions to yield (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)propanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide can be used as a ligand in transition metal catalysis, enhancing the efficiency of certain organic transformations.
Biology and Medicine:
Pharmacology: This compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exerts its effects is primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The furan ring and chlorophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-N-(2-bromophenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.
(2E)-N-(2-nitrophenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a nitro group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide imparts unique electronic properties, influencing its reactivity and interaction with molecular targets.
- The combination of the furan ring and chlorophenyl group provides a distinct structural framework that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKGGMGPMETNP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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